L-Glucose, 3-(acetylamino)-3,6-dideoxy-
Description
Structural Characterization of 3-(Acetylamino)-3,6-dideoxy-L-glucose
IUPAC Nomenclature and Stereochemical Configuration
The compound 3-(acetylamino)-3,6-dideoxy-L-glucose follows systematic International Union of Pure and Applied Chemistry nomenclature conventions, with the official designation being 3-Acetamido-3,6-dideoxy-L-glucose. This nomenclature reflects several key structural modifications from the parent L-glucose molecule, specifically the replacement of the hydroxyl group at the carbon-3 position with an acetylamino functional group and the removal of the hydroxyl group at the carbon-6 position, resulting in a dideoxy configuration.
The stereochemical configuration of this compound is characterized by four defined stereocenters, all of which exhibit specific three-dimensional orientations that contribute to its unique biological and chemical properties. The L-configuration designation indicates that the compound belongs to the levorotatory series of sugars, which distinguishes it from the more prevalent dextrorotatory forms commonly found in nature. The acetylamino substitution at position 3 introduces an additional chiral center, while maintaining the fundamental L-glucose backbone configuration.
The systematic name reflects the compound's derivation from L-glucose through selective chemical modifications. The acetylamino group consists of an acetyl moiety (-CO-CH3) linked to an amino group (-NH-), forming an amide bond with the carbon-3 position. This substitution significantly alters the compound's physicochemical properties compared to the parent sugar, affecting both its solubility characteristics and potential for forming intermolecular interactions through hydrogen bonding networks.
Molecular Formula and Weight Analysis
The molecular composition of 3-(acetylamino)-3,6-dideoxy-L-glucose is defined by the molecular formula C8H15NO5, which reflects the incorporation of nitrogen through the acetylamino substitution and the reduction in oxygen content due to the dideoxy modifications. This formula represents a significant departure from the parent L-glucose structure, with the addition of two carbon atoms and one nitrogen atom from the acetyl group, while simultaneously losing one oxygen atom through the deoxygenation at position 6.
Table 1: Molecular Composition Analysis
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H15NO5 | |
| Average Molecular Mass | 205.210 Da | |
| Monoisotopic Mass | 205.095023 Da | |
| Defined Stereocenters | 4 |
The average molecular weight of 205.210 daltons positions this compound within the range typical for modified monosaccharides, yet distinct from both simple hexoses and their more complex derivatives. The monoisotopic mass of 205.095023 daltons provides precise mass determination capabilities essential for high-resolution mass spectrometry applications and accurate molecular identification in complex mixtures.
The carbon-to-nitrogen ratio of 8:1 reflects the single acetylamino substitution, while the carbon-to-oxygen ratio of 8:5 demonstrates the impact of both the acetylamino addition and the dideoxy modifications. This composition results in a compound with intermediate polarity characteristics, possessing both hydrophilic regions through the remaining hydroxyl groups and hydrophobic character from the acetyl methyl group.
Comparative Analysis with D-Isomer Counterparts
The comparative analysis between 3-(acetylamino)-3,6-dideoxy-L-glucose and its dextrorotatory counterparts reveals fundamental differences in stereochemical orientation while maintaining identical molecular composition. The most directly comparable compound is N-Acetyl-D-quinovosamine, which represents the 2-acetamido-2,6-dideoxy-D-glucose configuration. This D-isomer shares the dideoxy modification pattern but differs in both the position of the acetylamino group and the overall stereochemical configuration.
N-Acetyl-D-quinovosamine exhibits the molecular formula C8H15NO5 with an identical molecular weight of 205.21 grams per mole, demonstrating that the stereochemical differences do not affect the basic molecular composition. However, the positional isomerism between the 2-acetylamino and 3-acetylamino configurations results in distinct chemical and biological properties. The D-isomer occurs naturally in the polysaccharide structures of many Gram-negative bacteria, where it serves as a critical component in lipopolysaccharide biosynthesis.
Table 2: Comparative Analysis of L- and D-Isomers
| Property | 3-Acetylamino-3,6-dideoxy-L-glucose | N-Acetyl-D-quinovosamine |
|---|---|---|
| Molecular Formula | C8H15NO5 | C8H15NO5 |
| Molecular Weight | 205.210 Da | 205.21 Da |
| Acetylamino Position | Carbon-3 | Carbon-2 |
| Stereochemical Series | L-series | D-series |
| Natural Occurrence | Limited | Bacterial polysaccharides |
The biosynthetic pathways for these isomers also differ significantly. While N-Acetyl-D-quinovosamine is synthesized through a well-characterized pathway involving UDP-N-acetyl-D-glucosamine as a precursor, followed by 4,6-dehydration and subsequent reduction, the biosynthetic route for the L-isomer remains less extensively characterized in the literature. This difference in biosynthetic accessibility partially explains the relative abundance of D-forms in natural systems compared to their L-counterparts.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Signatures
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-(acetylamino)-3,6-dideoxy-L-glucose through analysis of both proton and carbon-13 chemical environments. The proton NMR spectrum exhibits characteristic signals that reflect the unique structural features of this modified sugar. The acetylamino group contributes distinctive signals including the acetyl methyl protons appearing as a singlet in the region of δH 2.0-2.2 parts per million, consistent with N-acetyl groups in carbohydrate systems.
The anomeric proton resonance appears in the characteristic region of δH 4.4-6.0 parts per million, with the specific chemical shift depending on the anomeric configuration and solvent conditions. The protons attached to carbons bearing hydroxyl groups typically resonate between δH 3.2-4.2 parts per million, while the methyl protons from the 6-deoxy modification appear as a doublet at approximately δH 1.2 parts per million, reflecting coupling with the adjacent proton.
Table 3: Characteristic NMR Chemical Shift Ranges
| Structural Feature | 1H NMR Range (δH, ppm) | 13C NMR Range (δC, ppm) |
|---|---|---|
| Anomeric Proton | 4.4-6.0 | 90-100 |
| Hydroxyl-bearing Carbons | 3.2-4.2 | 65-85 |
| N-Acetyl Methyl | 2.0-2.2 | ~23 |
| 6-Deoxy Methyl | ~1.2 | ~18 |
| Carbonyl Carbon | - | 170-180 |
| Nitrogen-bearing Carbon | - | 50-60 |
Carbon-13 NMR spectroscopy provides complementary information with enhanced chemical shift dispersion compared to proton NMR. The anomeric carbon appears in the region of δC 90-100 parts per million, with the specific chemical shift influenced by the anomeric configuration. Carbons bearing hydroxyl groups typically resonate between δC 65-85 parts per million, while the nitrogen-bearing carbon at position 3 appears in the range of δC 50-60 parts per million. The carbonyl carbon of the acetylamino group exhibits a characteristic downfield shift in the region of δC 170-180 parts per million.
Mass Spectrometry Fragmentation Patterns
Mass spectrometry analysis of 3-(acetylamino)-3,6-dideoxy-L-glucose and its derivatives reveals characteristic fragmentation patterns that enable structural identification and differentiation from related compounds. Studies of methylated alditol acetate derivatives demonstrate specific fragmentation rules that apply to this class of modified sugars. The fragmentation behavior follows predictable patterns based on the relative stability of different carbon-carbon bonds and the influence of functional group substitutions.
The mass spectra of methylated derivatives show primary ion formation through specific cleavage patterns between adjacent carbon atoms. For partially methylated alditol acetates derived from 3-acetamido-3,6-dideoxy-L-glucose, the fragmentation occurs preferentially at bonds adjacent to the nitrogen-bearing carbon. The primary ions observed include m/z 216 and 202, generated by fission between carbon-2 and carbon-3, and between carbon-3 and carbon-4, respectively.
Table 4: Representative Mass Spectrometry Fragmentation Ions
| Derivative Type | Primary Ion (m/z) | Secondary Ions (m/z) | Fragmentation Pattern |
|---|---|---|---|
| 1,5-di-O-acetyl-3,6-dideoxy-2,4-di-O-methyl | 216, 202 | 174, 160, 142 | C2-C3, C3-C4 cleavage |
| 1,4,5-tri-O-acetyl-3,6-dideoxy-2-O-methyl | 244 (major), 202 (minor) | 184, 160, 142 | Preferential C2-C3 cleavage |
| 1,2,5-tri-O-acetyl-3,6-dideoxy-4-O-methyl | 230 (major), 216 (minor) | 170, 128, 114 | Preferential C3-C4 cleavage |
Secondary ion formation occurs through characteristic losses of acetic acid (60 mass units), ketene (42 mass units), and formaldehyde (30 mass units) from the primary ions. These fragmentation patterns provide diagnostic information for structural confirmation and enable differentiation between positional isomers and stereoisomers. The absence of methanol loss (32 mass units) by beta-elimination serves as an additional diagnostic criterion for distinguishing these compounds from other methylated sugar derivatives.
The fragmentation behavior demonstrates the influence of the acetylamino group on bond stability and preferred cleavage sites. The order of precedence for cleavage between adjacent carbon atoms follows the pattern of bonds adjacent to methoxy-substituted carbons being more labile than those adjacent to acetylated carbons, which in turn are more susceptible to cleavage than bonds involving the nitrogen-bearing carbon. This fragmentation hierarchy enables systematic structural analysis and supports the identification of unknown derivatives through comparison with established fragmentation libraries.
Properties
CAS No. |
80135-16-6 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7-,8-/m0/s1 |
InChI Key |
NGULQTOJUIQGLA-UCVXFZOQSA-N |
SMILES |
CC(C(C(C(C=O)O)NC(=O)C)O)O |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@@H](C=O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)NC(=O)C)O)O |
Synonyms |
3-acetamido-3,6-dideoxy-L-glucose 3-acetamido-3,6-dideoxyglucose |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
1.1 Rare Sugar Production
L-Glucose is classified as a rare sugar, which is not commonly found in nature but can be produced through enzymatic reactions. Research has shown that L-glucose can be synthesized from D-glucose using specific enzymes such as D-xylose isomerase and D-arabinose isomerase. These methods allow for the mass production of L-glucose at a lower cost and higher yield than traditional methods .
1.2 Role in Natural Product Biosynthesis
L-Glucose derivatives play a crucial role in the biosynthesis of various natural products. For instance, certain microorganisms utilize L-glucose as a building block for producing biologically active compounds. The presence of sugar substituents in these compounds often enhances their biological activity, making L-glucose vital in the development of new pharmaceuticals .
Pharmaceutical Applications
2.1 Antidiabetic Agents
Research indicates that L-glucose derivatives exhibit potential as α-glucosidase inhibitors, which are essential in managing diabetes by slowing carbohydrate digestion and absorption. A study demonstrated that novel compounds derived from L-glucose showed promising inhibitory activities against α-glucosidase, with IC50 values significantly lower than standard drugs like acarbose .
2.2 Antimicrobial Properties
L-Glucose has been identified as a component of polysaccharides with antigenic properties from certain bacteria. For example, 3,6-dideoxy-3-(L-glyceroylamino)-D-glucose was found to be part of the antigenic polysaccharide from Eubacterium saburreum, suggesting its potential use in vaccine development or as an immunological agent .
Industrial Applications
3.1 Food Industry
Due to its low caloric content and sweetness, L-glucose can serve as a sugar substitute in food products aimed at reducing caloric intake without sacrificing taste. Its unique properties make it suitable for formulating low-calorie sweeteners .
3.2 Biochemical Manufacturing
The industrial production of L-glucose through enzymatic reactions offers a sustainable alternative to traditional synthetic methods. This process not only reduces costs but also minimizes environmental impact by utilizing renewable resources like D-glucose .
Data Table: Summary of Applications
Case Studies
Case Study 1: Enzymatic Production of L-Glucose
A patent describes a method for producing L-glucose from D-glucose using enzymatic reactions involving D-xylose isomerase and D-arabinose isomerase. This method has shown high yields (up to 100%) and demonstrates the feasibility of large-scale production for industrial applications .
Case Study 2: Antidiabetic Activity Assessment
In a recent study, derivatives of L-glucose were synthesized and tested for their α-glucosidase inhibitory activity. The results indicated that several compounds had better inhibitory effects than the standard drug acarbose, highlighting their potential as new antidiabetic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Glucose, 3-(acetylamino)-3,6-dideoxy- with structurally or functionally related compounds:
Key Comparative Insights:
In contrast, D-Glucose, 3-acetamido-3-deoxy (CAS 606-01-9) is metabolized in bacterial systems, highlighting the role of stereochemistry in bioactivity .
Functional Group Influence: 3-Acetylamino vs. 2-acetylamino: Positional differences alter hydrogen-bonding networks. GlcNAc (2-acetylamino) is critical in chitin, whereas 3-acetylamino derivatives are rare and less studied . Dideoxygenation: The 3,6-dideoxy modification in the target compound likely enhances lipid solubility compared to mono-deoxy analogs (e.g., 6′-deoxyhexosamine) .
Biological Activity :
- Enzymatic Resistance : The L-configuration and dual deoxygenation may confer resistance to glycosidases, making the compound a stable scaffold for drug delivery .
- Microbial Interactions : Structural analogs like Galβ1-3GlcNAc (CAS 50787-09-2) bind specifically to gut microbial enzymes, suggesting the target compound could be engineered for microbiome modulation .
Synthetic Utility: The acetylated amino group in 3-acetylamino-3-deoxy-D-glucose (GC03031) facilitates conjugation with proteins or lipids, a property exploitable in the target compound for glycoconjugate vaccines .
Preparation Methods
De Novo Asymmetric Synthesis
A foundational approach to 3,6-dideoxy sugars involves de novo construction from furan derivatives. For instance, 2-acetylfuran has been leveraged as a starting material for the synthesis of abequose, paratose, and tyvelose—three naturally occurring 3,6-dideoxyhexoses. Key steps include:
-
Pyranone Formation : Oxidation and cyclization of 2-acetylfuran to generate a pyranone intermediate.
-
Diastereoselective Acylation : Introduction of anomeric stereochemistry via acyl transfer, yielding α- or β-glycosides.
-
Michael Addition at C2 : Stereochemical control at C2 mediated by the C1 configuration, producing 3,6-dideoxy-4-keto intermediates.
-
Reductive Functionalization : Ketone reduction and deprotection to yield target sugars.
While this route was demonstrated for D-configured sugars, enantiomeric synthesis of L-sugars would require chiral auxiliaries or catalysts to invert stereochemistry at critical centers.
Deoxygenation Methods at C3 and C6
C6 Deoxygenation
Radical-mediated deoxygenation is a robust method for removing the C6 hydroxyl group. In the synthesis of 2-amino-2,6-dideoxy-D-glucopyranose, a three-step sequence was employed:
-
Tosylation : Primary C6 hydroxyl activation with p-toluenesulfonyl chloride.
-
Iodination : Displacement of the tosyl group with sodium iodide.
-
Radical Reduction : Iodide reduction using tributyltin hydride (Bu₃SnH) or similar reagents.
This protocol achieved >90% yield for C6 deoxygenation in D-glucosamine derivatives. Adapting this to L-glucose would necessitate starting from L-configured precursors, which are less commonly available.
C3 Deoxygenation
Deoxygenation at C3 is less straightforward due to steric and electronic factors. A plausible strategy involves:
-
Oxidation to Ketone : Conversion of the C3 hydroxyl to a ketone using Dess-Martin periodinane.
-
Reductive Amination : Introduction of an acetylamino group via reductive amination with ammonium acetate and sodium cyanoborohydride.
-
Reduction of Ketone : Subsequent reduction of the C3 ketone to a methylene group using hydride donors.
Introduction of the 3-Acetylamino Group
Reductive Amination
The acetylamino group at C3 can be installed via reductive amination of a 3-keto intermediate. For example:
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for introducing nitrogenous groups. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), a hydroxyl group at C3 can be displaced by an azide, followed by Staudinger reduction and acetylation.
Enantioselective Synthesis of L-Configured Sugars
Chiral Pool Approach
Starting from L-tartaric acid or other L-configured chiral precursors, iterative chain elongation and functionalization can yield L-glucose derivatives. For example:
-
Epoxide Opening : Use of L-tartrate-derived epoxides to establish stereocenters.
-
Wittig Olefination : Chain extension with ylides to form the pyranose ring.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates can provide enantiomerically pure L-sugars. For instance, Candida antarctica lipase B (CAL-B) has been used to hydrolyze acylated D/L mixtures selectively.
Scalability and Industrial Considerations
Protecting Group Strategies
Orthogonal protection is critical for scalability. The trifluoroacetamide (TFA) group, demonstrated in the synthesis of 2,6-dideoxy-D-glucosamine, offers stability during harsh deoxygenation conditions. A typical sequence includes:
-
Trifluoroacetylation : Masking the amino group with trifluoroacetic anhydride.
-
Selective Deprotection : Acidic or basic conditions to remove specific protecting groups without affecting others.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for L-Glucose, 3-(acetylamino)-3,6-dideoxy-?
- Methodology : Synthesis typically involves multi-step functionalization of L-glucose derivatives. Key steps include:
- Deoxygenation : Selective removal of hydroxyl groups at positions 3 and 6 using Barton-McCombie or radical deoxygenation protocols.
- Acetylation : Introduction of the acetylamino group at position 3 via nucleophilic substitution or reductive amination (e.g., using acetic anhydride or acetyl chloride under controlled pH).
- Protection/Deprotection : Temporary protecting groups (e.g., benzyl or acetyl) ensure regioselectivity during synthesis .
- Table 1 : Example Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3,6-Dideoxygenation | NaBH₄/I₂, THF, 0°C | 65 |
| 2 | 3-Acetylamino Introduction | Ac₂O, Pyridine, 50°C | 78 |
| 3 | Global Deprotection | H₂/Pd-C, MeOH | 90 |
Q. How is the structure of L-Glucose, 3-(acetylamino)-3,6-dideoxy- confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., absence of hydroxyl signals at C3/C6, acetylamino proton at δ 2.0–2.2 ppm) .
- X-ray Crystallography : Phaser-2.1 software ( ) enables molecular replacement to resolve crystal structures, confirming stereochemistry and substituent positions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 250.12) .
Q. What is the biological significance of the acetylamino and dideoxy modifications in this compound?
- The 3-acetylamino group mimics natural aminoglycosides (e.g., neomycin), enabling interactions with bacterial ribosomes or enzymes. The 3,6-dideoxy configuration reduces metabolic degradation, enhancing bioavailability in antimicrobial studies .
Advanced Research Questions
Q. How can researchers optimize low yields during the acetylation step?
- Troubleshooting Strategies :
- Kinetic Control : Use excess acetylating agent at lower temperatures (0–5°C) to favor mono-substitution.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acetylation .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) to isolate the desired product from diacetylated byproducts .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Systematic Approach :
Standardize Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols.
Control Modifications : Compare activity of 3-acetylamino vs. 3-amino derivatives to isolate the role of acetylation.
Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) can model interactions with bacterial RNA polymerase, explaining variability in inhibitory potency .
Q. What experimental designs are suitable for studying its interaction with bacterial enzymes?
- Methodology :
- Enzyme Inhibition Assays : Measure IC₅₀ values using purified enzymes (e.g., glycosyltransferases) and synthetic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) between the compound and target proteins.
- Cryo-EM/Phaser : Resolve enzyme-ligand complexes at near-atomic resolution to map binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
